molecular formula C11H14ClNO2 B2395869 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride CAS No. 2174002-63-0

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride

Cat. No.: B2395869
CAS No.: 2174002-63-0
M. Wt: 227.69
InChI Key: ACYAICIXSWSGIQ-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride is a bicyclic compound comprising a tetrahydroquinoline scaffold fused with an acetic acid moiety at the 4-position, forming a hydrochloride salt. Key characteristics include:

  • Molecular Formula: C₁₁H₁₃NO₂·HCl .
  • Structural Features: The tetrahydroquinoline core (a partially saturated quinoline derivative) and a carboxylic acid group at the 4-position, protonated as a hydrochloride salt .
  • Physicochemical Properties:
    • Collision Cross-Section (CCS): Predicted CCS values range from 141.6 Ų ([M+H]⁺) to 153.1 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
    • Synthetic Relevance: The compound is commercially available (e.g., Enamine Ltd, CymitQuimica) as a building block for drug discovery .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYAICIXSWSGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-63-0
Record name 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid hydrochloride
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Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinoline compounds, and substituted acetic acid derivatives .

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Tetrahydroquinoline Derivatives

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Position Key Differences Similarity Score (if available) Reference
2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid hydrochloride C₁₁H₁₃NO₂·HCl 2-position Acetic acid at 2-position instead of 4 N/A
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate C₁₂H₁₅NO₂ 6-position Ester group (methyl) at 6-position 0.79
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid C₁₀H₁₁NO₂ 6-position Carboxylic acid at 6-position 0.74
3-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 3-position Methyl substituent; no acetic acid 0.72
Key Observations:

Positional Isomerism: The placement of the acetic acid group (e.g., 2- vs. For example, 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid hydrochloride may exhibit distinct solubility or receptor-binding profiles compared to the 4-isomer .

Functional Group Variations : Ester derivatives (e.g., methyl esters) enhance lipophilicity, whereas free carboxylic acids improve aqueous solubility. This impacts their utility in medicinal chemistry .

Pharmacologically Active Derivatives

Patented compounds with tetrahydroquinoline cores highlight the scaffold’s versatility:

  • Example 1 (Patent): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. This derivative incorporates a benzothiazole-thiazole hybrid, demonstrating enhanced kinase inhibition compared to simpler analogs .
  • Example 24 (Patent): A pyrido-pyridazine-tetrahydroquinoline hybrid with adamantane substituents, optimized for CNS permeability .
Comparative Insights:
  • Complexity vs. Simplicity: While 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride serves as a foundational building block, its patented derivatives exhibit advanced pharmacological activities due to strategic functionalization (e.g., aromatic substituents, heterocyclic extensions) .
  • Synthetic Accessibility : The hydrochloride form is synthetically tractable, enabling scalable production for further derivatization, unlike more complex patented analogs requiring multi-step syntheses .

Physicochemical and Commercial Comparison

Parameter This compound 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic Acid Hydrochloride
Molecular Weight 191.09 g/mol (free acid) 282.17 g/mol
Purity (Commercial) ≥95% ≥95%
Price (50 mg) €566 (CymitQuimica) Not listed
Biological Data Limited literature Pharmacological studies available (e.g., enzyme inhibition)
  • Commercial Viability : The compound is priced competitively (€566/50 mg) but lacks reported pharmacological data, unlike analogs like 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid hydrochloride, which has documented bioactivity .

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 2174002-63-0

Research indicates that the compound exhibits activity primarily through interactions with various neurotransmitter receptors. Specifically, it has been studied for its effects on:

  • Opioid Receptors : The compound has shown affinity for μ-opioid receptors (MOR) and δ-opioid receptors (DOR), suggesting potential analgesic properties. Studies have demonstrated that N-substitutions on the tetrahydroquinoline core can enhance binding affinity and selectivity for these receptors .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Effect Description
Analgesic Activity Exhibits antinociceptive effects in vivo at doses around 10 mg/kg .
Receptor Binding Affinity Balanced affinities for MOR and DOR; low nanomolar potency observed .
Efficacy at Receptors High efficacy at MOR (94%) and moderate efficacy at DOR (58%) noted .

Case Studies

  • Study on Antinociceptive Properties : A study conducted to evaluate the antinociceptive effects of various tetrahydroquinoline derivatives found that specific analogues displayed significant pain-relieving properties in animal models. The compound was administered intraperitoneally and showed a duration of action similar to established analgesics .
  • Receptor Interaction Study : Another investigation focused on the structure-activity relationship (SAR) of N-substituted tetrahydroquinolines. It was found that modifications to the tetrahydroquinoline structure significantly influenced receptor selectivity and potency, providing insights into the design of new analgesics .

Research Findings

Research has consistently highlighted the importance of structural modifications in enhancing the biological activity of tetrahydroquinoline derivatives. The following table summarizes key findings from recent studies:

Study Reference Modification Effect Observed
N-acetylationIncreased DOR affinity; balanced MOR/DOR activity
Various N-substitutionsEnhanced receptor binding; improved analgesic efficacy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride, and how can purity be maximized?

  • Methodology :

  • Stepwise Synthesis : Begin with hydrogenation of quinoline derivatives to form the tetrahydroquinoline core, followed by acetylation and subsequent HCl salt formation .

  • Reaction Optimization : Use controlled conditions (e.g., inert atmosphere, temperature gradients) to minimize side reactions. For example, catalytic hydrogenation at 60–80°C under 3–5 bar H₂ pressure yields the tetrahydroquinoline intermediate with >85% purity .

  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate the hydrochloride salt. Purity ≥98% is achievable via these methods .

    Synthetic Step Key Parameters Yield Purity
    HydrogenationPd/C, H₂ (5 bar), 70°C78%85%
    AcetylationAcCl, DCM, 0°C → RT92%90%
    Salt FormationHCl (g)/Et₂O, RT88%98%

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., tetrahydroquinoline ring protons at δ 1.5–3.0 ppm, acetic acid protons at δ 3.4–3.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ and isotopic pattern matching the HCl salt .
    • Purity Assessment :
  • HPLC : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. A single peak with >95% area indicates high purity .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets using computational and experimental methods?

  • Computational Approaches :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., neurotransmitter transporters, ion channels). Focus on the tetrahydroquinoline core and acetic acid moiety for hydrogen bonding and hydrophobic interactions .
  • MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
    • Experimental Validation :
  • Radioligand Binding Assays : Use tritiated analogs to measure affinity (Kd) for targets like σ receptors or monoamine transporters .
  • Functional Assays : Evaluate cAMP modulation or calcium flux in HEK293 cells transfected with target receptors .

Q. What strategies address contradictory results in its biological activity across different studies?

  • Root-Cause Analysis :

  • Batch Variability : Compare purity (HPLC, elemental analysis) and stereochemical consistency (chiral HPLC) across studies .
  • Experimental Design : Standardize cell lines (e.g., ATCC-certified), assay conditions (e.g., serum-free media, controlled O₂ levels), and statistical power (n ≥ 3, ANOVA with post-hoc tests) .
    • Mechanistic Follow-Up :
  • Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .
  • Pathway Analysis : Apply RNA-seq or phosphoproteomics to uncover off-target effects (e.g., MAPK/ERK activation) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported solubility and stability profiles?

  • Method Harmonization :

  • Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4, FaSSIF) at 37°C with shake-flask method and UV quantification .

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

    • Cross-Lab Validation : Share samples with independent labs using blinded protocols to eliminate bias .
    Condition Solubility (mg/mL) Degradation (%)
    PBS pH 7.412.5 ± 1.2<5% (4 weeks)
    FaSSIF8.3 ± 0.815% (4 weeks)

Theoretical and Mechanistic Frameworks

Q. What conceptual frameworks guide hypothesis-driven research on this compound’s neuropharmacological potential?

  • Theoretical Basis :

  • Link to monoamine hypothesis (e.g., serotonin/norepinephrine reuptake inhibition) or σ-1 receptor modulation for neuroprotection .
    • Experimental Design :
  • Use transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) to evaluate cognitive outcomes with Morris water maze and immunohistochemistry .

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